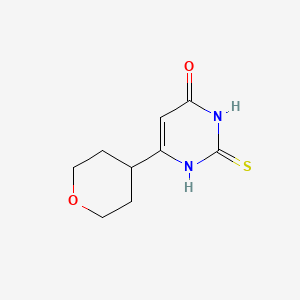

6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Übersicht

Beschreibung

6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

- The primary target of this compound is enhancer of zeste homolog 2 (EZH2) . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by modifying histone proteins. It is overexpressed in various cancers, making it an attractive therapeutic target .

Target of Action

Mode of Action

- This compound inhibits EZH2 enzymatic activity. By doing so, it prevents the addition of methyl groups to histone H3 lysine 27 (H3K27), leading to altered chromatin structure and gene expression. Inhibition of EZH2 results in derepression of tumor suppressor genes and modulation of oncogenic pathways .

Biochemical Pathways

- EZH2 is a core component of PRC2. By inhibiting EZH2, this compound disrupts the PRC2 complex, affecting gene silencing and chromatin remodeling. Altered gene expression impacts cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

- The compound is administered orally. Details on volume of distribution and protein binding are not available. Information on metabolism is currently lacking. No specific data on half-life or clearance .

Result of Action

- By inhibiting EZH2, this compound leads to reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis. In preclinical studies, it demonstrated antitumor effects in various cancer models .

Action Environment

- The compound’s efficacy and stability may be influenced by factors such as pH, temperature, and interactions with other drugs. Further research is needed to understand how environmental conditions impact its action .

Biologische Aktivität

The compound 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with thioxo-pyrimidinones. Various methods have been reported, including the use of catalytic systems to enhance yield and selectivity. For instance, one common approach utilizes cerium ammonium nitrate as a catalyst to facilitate the reaction under mild conditions.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study evaluating various pyrimidine derivatives found that certain analogs displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing values as low as 32 µg/mL against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A notable case study involved the evaluation of similar thioxo-pyrimidinones on cancer cell lines, where it was observed that these compounds could induce apoptosis in A549 lung cancer cells. The mechanism was linked to the activation of caspases and inhibition of NF-kB signaling pathways, leading to reduced cell viability .

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in critical biochemical pathways. For example, it has been shown to inhibit ALK5 receptor autophosphorylation, a target in cancer therapy .

- Cell Signaling Modulation : By affecting signaling pathways such as ERK1/2 and JNK, the compound can modulate cell fate decisions, promoting apoptosis in malignant cells.

Case Studies

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that this compound possesses several biological activities, including:

-

Anticancer Activity :

- A study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The thioxo group in the structure enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells .

- Case Study: A derivative of 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one was tested against breast cancer cell lines, showing a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

-

Antimicrobial Activity :

- The compound has shown activity against a range of pathogens, including bacteria and fungi. The thioxo moiety contributes to its ability to disrupt microbial cell membranes .

- Case Study: In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

-

Enzyme Inhibition :

- It has been identified as a potential inhibitor of various enzymes involved in disease pathways, such as PARP (Poly(ADP-ribose) polymerase), which is implicated in DNA repair mechanisms .

- Case Study: Research indicated that specific derivatives inhibited PARP activity effectively, suggesting their use in combination therapies for cancer treatment.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of Tetrahydropyran Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Thioxo Group Introduction : The thioxo moiety is incorporated via thioketone intermediates, enhancing the compound's reactivity and biological profile.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Tetrahydroxy compounds | Tetrahydropyran formation |

| 2 | Thioketone Reaction | Thiourea derivatives | Thioxo incorporation |

| 3 | Final Cyclization | Various catalysts | Formation of target compound |

Eigenschaften

IUPAC Name |

6-(oxan-4-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8-5-7(10-9(14)11-8)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASTVHWZKCLSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.